molecular formula C14H20FN B1531541 [(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine CAS No. 1865580-04-6

[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine

Cat. No. B1531541
CAS RN: 1865580-04-6
M. Wt: 221.31 g/mol
InChI Key: POGWMVCYUMRVRP-UHFFFAOYSA-N
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Description

[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine, commonly known as 1-F-2-PEA, is a novel psychoactive substance (NPS) that has recently become available on the research chemical market. 1-F-2-PEA is a synthetic compound and its effects have not been extensively studied. However, its pharmacological properties have been explored in a few studies and it is known to have a range of effects on the body, including stimulation, euphoria, and sedation.

Scientific Research Applications

Neurotransmitter Research

The 2-phenethylamine core of the compound is structurally similar to endogenous catecholamines like dopamine, norepinephrine, and epinephrine. This similarity allows it to serve as a valuable tool in studying dopaminergic neurons, which are crucial for understanding voluntary movement, stress, and mood .

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-phenethylamine are used to create ligands for various receptors. These ligands can help in identifying new therapeutic targets for conditions such as depression, schizophrenia, and Parkinson’s disease .

Drug Design

The compound’s structure is beneficial for designing selective receptor agonists or antagonists. By modifying the 2-phenethylamine motif, researchers can develop new drugs with improved efficacy and reduced side effects .

Pharmacological Studies

This compound can be used to synthesize analogs that interact with monoamine oxidase (MAO) and dopamine transporters (DAT), which are significant in the treatment of neurodegenerative diseases and mental health disorders .

Bioactive Compound Synthesis

The flexibility of the 2-phenethylamine scaffold allows for the synthesis of bioactive compounds. These compounds can be potential candidates for drug development, especially in targeting neurological pathways .

Therapeutic Agent Development

Researchers can utilize this compound to develop therapeutic agents that act on sigma receptors and trace amine-associated receptors (TAAR1). These receptors are involved in several physiological processes and can be targeted for treating various diseases .

properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c15-14(9-4-5-10-14)12-16-11-8-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGWMVCYUMRVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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